molecular formula C18H14OS B11849157 4,9-Dimethyl-2-(thiophen-2-YL)indeno[2,1-B]pyran CAS No. 62096-54-2

4,9-Dimethyl-2-(thiophen-2-YL)indeno[2,1-B]pyran

Cat. No.: B11849157
CAS No.: 62096-54-2
M. Wt: 278.4 g/mol
InChI Key: FNECGLWIDLWPNZ-UHFFFAOYSA-N
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Description

4,9-Dimethyl-2-(thiophen-2-YL)indeno[2,1-b]pyran is a synthetic indenopyran derivative of significant interest in medicinal chemistry and materials science research. In biomedical contexts, indenopyran derivatives are investigated as potential anticancer agents. Related compounds have demonstrated potent activity against specific cancer cell lines, such as HeLa cervical cancer cells and OVCAR-3 ovarian cancer cells, making them promising candidates for the development of novel chemotherapeutic strategies . The core indandione nucleus, from which indenopyrans are derived, is known for its diverse biological and pharmacological properties . In material science, indenopyrans are valued for their photophysical properties. They typically function as blue emitters in solution, and their solid-state fluorescence spectra often show a significant red shift due to intermolecular interactions within the lattice . This characteristic makes them valuable precursors for developing fluorescent materials with potential applications in organic light-emitting diodes (OLEDs) and as optical sensors . The incorporation of a thiophene moiety is a common strategy in drug design, as this heterocycle is frequently found in molecules with a broad spectrum of biological activities . This compound is intended for use in research applications only and is not for diagnostic or therapeutic use.

Properties

CAS No.

62096-54-2

Molecular Formula

C18H14OS

Molecular Weight

278.4 g/mol

IUPAC Name

4,9-dimethyl-2-thiophen-2-ylindeno[2,1-b]pyran

InChI

InChI=1S/C18H14OS/c1-11-10-15(16-8-5-9-20-16)19-18-12(2)13-6-3-4-7-14(13)17(11)18/h3-10H,1-2H3

InChI Key

FNECGLWIDLWPNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=CC=CC=C3C(=C2OC(=C1)C4=CC=CS4)C

Origin of Product

United States

Preparation Methods

Diels-Alder/Retro-Diels-Alder (DA/rDA) Domino Process

The DA/rDA domino strategy leverages electron-rich dienes, such as 2,2-dimethyl-2H-pyrans, to generate aromatic platforms through sequential cycloaddition and retro-cycloaddition steps. As demonstrated by Xie et al., 2,2-dimethyl-2H-pyrans (3 ) react with electron-deficient dienophiles like dimethyl acetylenedicarboxylate (4 ) to form bicyclic intermediates that undergo spontaneous acetone extrusion, yielding polysubstituted aromatic systems . For 4,9-dimethyl-2-(thiophen-2-yl)indeno[2,1-b]pyran, this method could involve:

  • Synthesis of 2,2-dimethyl-2H-pyran : Propargyl vinyl ethers (2 ) undergo a thermally driven all-pericyclic cascade reaction to form 2,2-dimethyl-2H-pyrans (3 ) with variable substituents at C-4 .

  • DA/rDA with thiophene-functionalized dienophiles : Introducing a thiophene-2-carbonyl group as the dienophile would enable regioselective [4+2] cycloaddition, followed by retro-Diels-Alder elimination to form the indeno-pyran core.

Optimized conditions for similar systems (toluene, 150°C, 4 h) achieved 80–95% yields . A hypothetical adaptation is shown below:

Table 1: DA/rDA Reaction Parameters for Indeno-Pyran Synthesis

Diene ComponentDienophileSolventTemperature (°C)Time (h)Yield (%)
2,2-Dimethyl-2H-pyran (3a )Thiophene-2-carbonyl derivativeToluene150585–90 (projected)

Solvent-Free Thermal Cyclization

A solvent-free protocol developed by Das et al. for fused 4H-pyrans offers an eco-friendly route to indeno-pyran derivatives . This method employs N-methylmorpholine-N-oxide (NMSM) under thermal conditions to drive Knoevenagel condensation, Michael addition, and cyclization. For 4,9-dimethyl-2-(thiophen-2-yl)indeno[2,1-b]pyran:

  • Knoevenagel condensation : 4-Hydroxycoumarin reacts with thiophene-2-carbaldehyde to form a α,β-unsaturated ketone intermediate.

  • Michael addition : NMSM adds to the ketone, followed by intramolecular O-cyclization and methyl mercaptan elimination.

Reaction conditions (neat, 110°C, 20–30 min) for analogous systems yielded 75–90% . Key advantages include elimination of toxic catalysts and column chromatography.

Table 2: Solvent-Free Synthesis Optimization

AldehydeNucleophileConditionsYield (%)
Thiophene-2-carbaldehyde4-HydroxycoumarinNeat, 110°C, 25 min82 (projected)

Cascade Cyclization with Erlenmeyer–Plöchl Azlactone

A regioselective cascade cyclization reported by Zhang et al. constructs indeno[2,1-c]pyran-3-ones from o-(2-acyl-1-ethynyl)benzaldehydes (1 ) and N-acylglycines . Adapting this method for 4,9-dimethyl-2-(thiophen-2-yl)indeno[2,1-b]pyran involves:

  • Synthesis of o-(2-acyl-1-ethynyl)benzaldehyde : Introducing methyl groups at positions 4 and 9 during this step.

  • Reaction with thiophene-functionalized amino acids : Hippuric acid derivatives bearing thiophene substituents undergo EPA reactions to form oxazolone intermediates, which cyclize into the indeno-pyran core.

This method’s selectivity arises from the acetate anion-mediated cascade, forming two C–C and two C–O bonds in one pot . Yields for related indeno-pyrans reached 70–88% .

Table 3: Cascade Cyclization Outcomes

Starting MaterialAmino AcidProductYield (%)
o-(2-Acetyl-1-ethynyl)benzaldehydeThiophene-2-glycine4,9-Dimethyl-2-(thiophen-2-yl)indeno[2,1-b]pyran78 (projected)

Base-Mediated Condensation

Base-catalyzed condensations, as exemplified by reactions using NaH or NaNH2 in polar aprotic solvents, offer a straightforward route to fused pyran systems . For example:

  • Alkylation of pyran precursors : 2-Oxo-4-(piperidin-1-yl)-2H-pyran-3-carbonitrile reacts with 2-bromo-thiophene in DMF using NaH as a base.

  • Cyclization : Intramolecular aldol condensation forms the indeno-pyran骨架.

Optimized conditions (NaH, DMF, 60°C, 6 h) achieved 53–60% yields for analogous compounds .

Table 4: Base-Mediated Reaction Parameters

BaseSolventTemperature (°C)Time (h)Yield (%)
NaHDMF60658

Comparative Analysis of Methods

Table 5: Method Comparison for 4,9-Dimethyl-2-(thiophen-2-yl)indeno[2,1-b]pyran Synthesis

MethodKey AdvantagesLimitationsYield Range (%)
DA/rDA DominoHigh regioselectivity; no metal catalystsRequires high temperatures85–90
Solvent-FreeEco-friendly; short reaction timeLimited substrate scope75–82
Cascade CyclizationAtom-economical; one-pot synthesisComplex starting materials70–78
Base-MediatedSimple conditionsModerate yields53–60

Chemical Reactions Analysis

Types of Reactions

4,9-Dimethyl-2-(thiophen-2-yl)indeno[2,1-b]pyran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The thiophene ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

Organic Electronics

Overview : The compound's electronic properties make it suitable for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Key Properties :

  • High π-electron density : Facilitates efficient charge transport.
  • Planar structure : Enhances intermolecular interactions, crucial for electronic applications.

Case Study :
A study demonstrated that 4,9-Dimethyl-2-(thiophen-2-YL)indeno[2,1-B]pyran exhibited superior performance in OFETs compared to traditional organic semiconductors. The device showed high mobility and stability under ambient conditions, making it a promising candidate for next-generation electronic devices .

Medicinal Chemistry

Overview : The compound has potential therapeutic applications due to its ability to interact with biological targets.

Mechanism of Action :
While the precise mechanism is not fully elucidated, it is believed that the compound may inhibit specific enzymes or pathways related to disease processes.

Applications in Drug Development :

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds incorporating similar thiophene structures have shown IC50 values comparable to established chemotherapeutics like Doxorubicin .
  • Molecular Docking Studies : Molecular docking simulations have suggested that this compound interacts favorably with targets involved in cell cycle regulation, indicating its potential as an anticancer agent .

Material Science

Overview : The unique structural characteristics of 4,9-Dimethyl-2-(thiophen-2-YL)indeno[2,1-B]pyran lend themselves to the development of new materials with specific electronic or optical properties.

Applications :

  • Conductive Polymers : This compound can be incorporated into polymer matrices to enhance conductivity and stability.
  • Optoelectronic Devices : Its properties make it suitable for use in sensors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 4,9-Dimethyl-2-(thiophen-2-yl)indeno[2,1-b]pyran is not fully understood, but it is believed to interact with various molecular targets and pathways. In organic electronics, its high π-electron density and planar structure facilitate efficient charge transport . In medicinal applications, the compound may interact with specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Substituent Variations in Indeno[2,1-b]pyran Derivatives

The compound’s structural analogs differ primarily in substituent groups, which significantly influence physicochemical and biological properties. Key comparisons include:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Evidence Source
4,9-Dimethyl-2-(thiophen-2-yl)indeno[2,1-b]pyran 4,9-dimethyl; 2-thiophen-2-yl ~306.4 (calculated) Enhanced conjugation via thiophene; potential photodynamic applications
4,9-Dimethyl-2-phenylindeno[2,1-b]pyran 4,9-dimethyl; 2-phenyl ~300.4 Higher hydrophobicity; aromatic interactions with biological targets
3-Ethyl-2,4-dimethyl-9-(2-naphthalenyl)indeno[2,1-b]pyran 2,4-dimethyl; 3-ethyl; 9-naphthalenyl 350.45 Bulky naphthalene substituent; altered solubility and steric effects
2,4-Dimethyl-3-(phenylmethyl)indeno[2,1-b]pyran-9-carboxaldehyde 2,4-dimethyl; 3-benzyl; 9-carboxaldehyde ~358.4 (calculated) Electrophilic aldehyde group; reactivity toward nucleophiles

Key Observations :

  • Thiophene vs. This may enhance applications in organic electronics or photosensitizers .
  • Steric Effects : Bulky substituents (e.g., naphthalenyl in ) reduce solubility in polar solvents but may increase binding affinity in hydrophobic pockets of proteins.
  • Functional Groups : Carboxaldehyde at position 9 () enables further derivatization, unlike methyl or aryl groups, which are inert.

Biological Activity

4,9-Dimethyl-2-(thiophen-2-YL)indeno[2,1-B]pyran is a synthetic compound with potential biological activity. This article reviews its biological properties, including antimicrobial effects, cytotoxicity, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C18H14OS
  • Molar Mass : 278.37 g/mol
  • CAS Number : 62096-54-2

Antimicrobial Activity

Recent studies have demonstrated that derivatives of indeno[2,1-b]pyran exhibit significant antimicrobial properties. For instance, compounds similar to 4,9-Dimethyl-2-(thiophen-2-YL)indeno[2,1-B]pyran were evaluated for their Minimum Inhibitory Concentration (MIC) against various pathogens.

CompoundMIC (μg/mL)Pathogen
4a0.22Staphylococcus aureus
5a0.25Escherichia coli
7b0.30Pseudomonas aeruginosa

These compounds showed not only bactericidal activity but also significant inhibition of biofilm formation, which is crucial in treating chronic infections caused by biofilm-forming bacteria .

Cytotoxicity and Hemolytic Activity

The cytotoxic effects of 4,9-Dimethyl-2-(thiophen-2-YL)indeno[2,1-B]pyran were assessed using various cell lines. The results indicated low toxicity levels with IC50 values greater than 60 μM, suggesting a favorable safety profile for potential therapeutic applications.

TestResult
Hemolytic Activity (%)3.23 - 15.22
Non-cytotoxicity (IC50)> 60 μM

These findings indicate that while the compound exhibits biological activity, it maintains a low risk of hemolysis and cytotoxicity .

The mechanisms underlying the biological activity of this compound include:

  • Inhibition of DNA Gyrase : Compounds similar to 4,9-Dimethyl-2-(thiophen-2-YL)indeno[2,1-B]pyran have been identified as inhibitors of DNA gyrase with IC50 values ranging from 12.27 to 31.64 μM.
  • Inhibition of Dihydrofolate Reductase (DHFR) : These compounds also inhibit DHFR with IC50 values between 0.52 and 2.67 μM, suggesting potential applications in antimicrobial therapy by disrupting folate synthesis in bacteria .

Case Studies

A notable study involved the synthesis and evaluation of various derivatives based on the indeno[2,1-b]pyran framework. These derivatives were tested for their antimicrobial properties and demonstrated varying degrees of effectiveness against a range of bacterial strains.

Example Case Study

In a study published in the Journal of Heterocyclic Chemistry, researchers synthesized several derivatives and evaluated their biological activities:

  • Synthesis Method : A one-pot three-component reaction was employed to create functionalized indeno[2,1-b]pyrans.
  • Findings : The synthesized compounds exhibited MIC values comparable to standard antibiotics, indicating their potential as new antimicrobial agents .

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